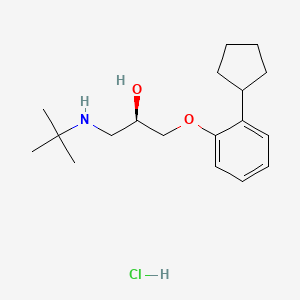

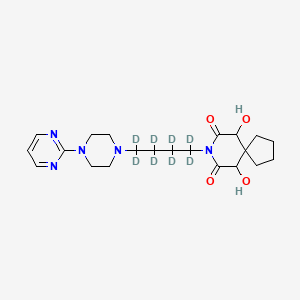

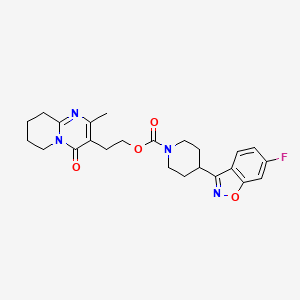

2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-3-yl)ethyl 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is also known as Paliperidone . It has a molecular weight of 426.48 .

Synthesis Analysis

The synthesis process involves condensing (2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl) 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole acetaldehyde to afford the intermediate 3-{2-[4-(6-fluorbenzo[d]isoxazol-3-yl)-piperidin-1 enamine-yl]-vinyl}-2-methyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one, followed by reduction of this enamine .Molecular Structure Analysis

The molecular structure of the compound has been analyzed using 1H-NMR, FTIR, and elemental analysis . The mean plane fitted through all non-H atoms of each molecule has an r.m.s. deviation of 0.035 Å for one molecule and 0.120 Å for the second .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been studied. The process involves condensation and reduction reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 426.48 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Crystalline Forms of Risperidone : Studies have analyzed different crystalline forms of risperidone, such as crystalline form B (Wang, Zhou, & Hu, 2006) and risperidone chloride 2.5-hydrate (Wang & Pan, 2006). These studies contribute to understanding the compound's structural properties, which can influence its stability and bioavailability.

Pharmacological Applications : Risperidone is noted for its role as a potent inhibitor of serotonin 5-HT2 and dopamine D2 receptors, used in treating schizophrenia and bipolar mania (Germann, Kurylo, & Han, 2012). This underscores its significance in the treatment of psychotic disorders.

Synthesis and Chemical Reactions : Various studies have focused on the synthesis of derivatives of this compound, exploring its chemical behavior and potential applications in different fields. For example, research on nitrogen bridgehead compounds (Hermecz, Breining, Simon, Erős-Takácsy, Podányi, & Sessi, 1991) and the synthesis of related pyrimidine derivatives (Paronikyan, Dashyan, Minasyan, & Stepanyan, 2016) contribute to expanding the chemical knowledge and potential applications of this compound.

Biological Activities and Effects : Research includes the study of antiproliferative activity against cancer cell lines, indicating its potential use in cancer therapy (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Metabolism and Excretion Studies : The metabolism and excretion of risperidone in rats and dogs have been studied, providing insights into its pharmacokinetics and potential human applications (Meuldermans, Hendrickx, Mannens, Lavrijsen, Janssen, Bracke, le Jeune, Lauwers, & Heykants, 1994).

Mecanismo De Acción

Target of Action

Risperidone, the parent compound of Risperidone Impurity F [EP], primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play a crucial role in regulating mood and mental health conditions, including schizophrenia and bipolar disorder .

Mode of Action

Risperidone is thought to reduce overactivity in central mesolimbic pathways and mesocortical pathways, which are believed to be caused by an excess of dopaminergic D2 and serotonergic 5-HT2A activity . It achieves this by inhibiting dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . Risperidone binds with a very high affinity to 5-HT2A receptors, approximately 10-20 fold greater than the drug’s binding affinity to D2 receptors .

Biochemical Pathways

Risperidone’s action on dopaminergic D2 and serotonergic 5-HT2A receptors affects several biochemical pathways. For instance, it has been shown to normalize increased inflammatory parameters and restore anti-inflammatory pathways in a model of neuroinflammation . It also impacts the MAPK pathways, which transduce a large variety of external signals, leading to a wide range of cellular responses, including inflammation via NF-κB activation .

Pharmacokinetics

The pharmacokinetics of Risperidone, and by extension its impurities, is influenced by several factors. The CYP2D6 phenotype, for example, explains 52% of the interindividual variability in risperidone pharmacokinetics . The area under the concentration–time curve (AUC) of the active moiety is found to be 28% higher in CYP2D6 poor metabolizers compared with intermediate, extensive, and ultrarapid metabolizers . Additionally, the elimination of 9-hydroxyrisperidone, a major metabolite of risperidone, decreases by 26% with the doubling of age .

Result of Action

The molecular and cellular effects of Risperidone’s action are primarily seen in its therapeutic effects in treating mental health disorders. It is used in the treatment of a number of mood and mental health conditions including schizophrenia and bipolar disorder . .

Action Environment

The action, efficacy, and stability of Risperidone and its impurities can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, genetic polymorphisms, such as those affecting the CYP2D6 enzyme, can influence the drug’s action and efficacy .

Propiedades

IUPAC Name |

2-(2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)ethyl 4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN4O4/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-32-24(31)28-11-7-16(8-12-28)22-19-6-5-17(25)14-20(19)33-27-22/h5-6,14,16H,2-4,7-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVWOEVAHOSPOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCOC(=O)N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1346603-86-8 |

Source

|

| Record name | 2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-3-yl)ethyl 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346603868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-METHYL-4-OXO-6,7,8,9-TETRAHYDRO-4H-PYRIDO(1,2-A)PYRIMIDIN-3-YL)ETHYL 4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)PIPERIDIN-1-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EI7XU336W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B583679.png)